Quinidine N-oxide is a pharmacologically inactive quinidine metabolite. Quinidine, an antiarrhythmic agent, undergoes rapid first-pass metabolism by the cytochrome P450 isoforms CYP3A4, CYP2C9, and CYP2E1, with CYP3A4 being the most active enzyme in quinidine N-oxide formation.
Quinidine N-oxide
CAS No.: 70116-00-6
Cat. No.: VC20802404
Molecular Formula: C20H24N2O3
Molecular Weight: 340.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 70116-00-6 |
---|---|
Molecular Formula | C20H24N2O3 |
Molecular Weight | 340.4 g/mol |
IUPAC Name | (S)-[(1R,2R,4S,5R)-5-ethenyl-1-oxido-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol |
Standard InChI | InChI=1S/C20H24N2O3/c1-3-13-12-22(24)9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(25-2)11-17(16)18/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3/t13-,14-,19+,20-,22+/m0/s1 |
Standard InChI Key | WVDIZKMXQMCCAA-ROCUERRRSA-N |
Isomeric SMILES | COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@H]3C[C@@H]4CC[N@+]3(C[C@@H]4C=C)[O-])O |
SMILES | COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CC[N+]3(CC4C=C)[O-])O |
Canonical SMILES | COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CC[N+]3(CC4C=C)[O-])O |
Appearance | Assay:≥95%A solid |
Introduction
Chemical Properties and Structure
Basic Chemical Identity
Quinidine N-oxide is characterized by the following chemical properties:
Parameter | Value |
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CAS Number | 70116-00-6 |
Molecular Formula | C20H24N2O3 |
Molecular Weight | 340.4 g/mol |
Canonical SMILES | OC@@HC@([H])[N]4(CC3)=O |
The compound features an N-oxide functional group, which is formed by the oxidation of the nitrogen atom in the quinuclidine moiety of quinidine . This structural modification significantly alters the compound's physicochemical properties compared to the parent molecule.
Physical and Chemical Properties
Quinidine N-oxide exhibits distinct physicochemical properties that influence its pharmacokinetic behavior:
Property | Characteristic |
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Appearance | Crystalline solid |
Solubility | Soluble in DMSO |
Storage Conditions | Store at -20°C |
Stability | When stored at -80°C, stable for up to 6 months; when stored at -20°C, stable for up to 1 month |
The presence of the N-oxide group increases the polarity of the compound compared to quinidine, affecting its distribution and elimination properties in the body .
Metabolism and Formation
Metabolic Pathways
Quinidine N-oxide formation occurs primarily through the oxidation of quinidine by cytochrome P450 enzymes in the liver. The formation of this metabolite involves several key enzymes:
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CYP3A4 (most active in quinidine N-oxide formation)
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CYP2C9
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CYP2E1
Among these, CYP3A4 demonstrates the highest catalytic activity for the N-oxidation reaction, making it the principal enzyme responsible for quinidine N-oxide formation in humans .
Selectivity of N-oxidation
The structure of quinidine contains two nitrogen atoms that could potentially be oxidized: the N-1' of the quinoline moiety and the N-1 of the quinuclidine portion. Interestingly, the oxidation reaction occurs selectively at the quinuclidine moiety when the concentration of oxidizing agents is controlled . This selective oxidation has implications for both the metabolic profile of quinidine in vivo and synthetic approaches to quinidine N-oxide production in laboratory settings.
Pharmacokinetics
Absorption and Distribution
The protein binding of quinidine N-oxide is substantially lower than that of quinidine, with a free fraction in serum of 3.3% ± 0.83% . This limited protein binding may influence its distribution and elimination kinetics.
Elimination and Clearance
Quinidine N-oxide demonstrates distinct elimination properties:
Parameter | Value |
---|---|
Elimination Half-life | 2.5 ± 0.28 hours (mean ± SD) |
Renal Clearance | 1.3 ± 0.3 L/hr |
Urinary Recovery | 13.9% ± 3.7% of the dose recovered as unchanged compound (up to 12 hours) |
The elimination half-life of quinidine N-oxide (2.5 hours) is considerably shorter than that of quinidine, primarily due to its small volume of distribution. Only a small percentage (13.9%) of the administered dose is recovered in urine as unchanged compound, suggesting alternative elimination routes or further metabolism .
Pharmacological Activity
Comparison with Other Quinidine Metabolites
Analytical Methods and Identification
Chromatographic Methods
Several analytical techniques have been employed for the detection and quantification of quinidine N-oxide in biological samples:
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High-Performance Liquid Chromatography (HPLC) has been successfully used to determine concentrations of quinidine N-oxide in serum and urine samples
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Gas Chromatography (GC) with a Kovats' retention index of 2935 on non-polar columns has been utilized for identification purposes
These chromatographic methods provide reliable means to monitor quinidine N-oxide levels in both research and clinical settings.
Spectroscopic Characterization
The structural elucidation of quinidine N-oxide typically involves multiple spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR) spectroscopy (1H-NMR, 13C-NMR, 2D-NMR)
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Infrared spectroscopy
These complementary techniques allow for comprehensive characterization of the compound's structure, confirming the position of the N-oxide group and other structural features.
Synthesis Methods
Chemical Synthesis Approaches
Several approaches have been developed for the synthesis of quinidine N-oxide and related compounds:
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The synthesis of 10,11-dihydroxydihydroquinidine N-oxide, a metabolite of quinidine, has been accomplished in three steps from the parent compound
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N-1-oxide derivatives can be prepared chemoselectively using controlled concentrations of oxidizing agents, with low-concentration ozone showing advantages over palladium-catalyzed oxidation methods
These synthetic methodologies are valuable for producing reference standards for analytical purposes and for investigating the structure-activity relationships of quinidine and its derivatives.
Eco-friendly Synthesis
Recent research has focused on developing environmentally friendly methods for the synthesis of N-oxide derivatives of cinchona alkaloids. A chemoselective approach using low concentrations of ozone has been described as an eco-friendly method for synthesizing N-1-oxide derivatives, offering potential advantages over traditional oxidation methods .
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